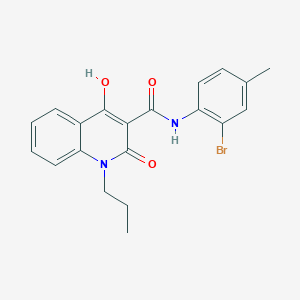

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

Description

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines a brominated phenyl group with a quinoline core

Properties

Molecular Formula |

C20H19BrN2O3 |

|---|---|

Molecular Weight |

415.3 g/mol |

IUPAC Name |

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |

InChI |

InChI=1S/C20H19BrN2O3/c1-3-10-23-16-7-5-4-6-13(16)18(24)17(20(23)26)19(25)22-15-9-8-12(2)11-14(15)21/h4-9,11,24H,3,10H2,1-2H3,(H,22,25) |

InChI Key |

ZFNFRXAALNNAGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method starts with the bromination of 4-methylphenylamine to introduce the bromine atom. This is followed by a series of reactions to construct the quinoline core and introduce the hydroxy and carboxamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinoline ketone, while reduction of the carbonyl groups can produce quinoline alcohols or amines.

Scientific Research Applications

Chemistry

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its structural features allow chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

The compound has been investigated for its biological activities, particularly in enzyme inhibition and protein interactions. The mechanism of action involves non-covalent interactions with specific molecular targets, such as enzymes and receptors. For instance, studies have shown that the compound can modulate the activity of certain proteins through hydrogen bonding and hydrophobic interactions.

Case Study: Anticancer Activity

Recent research has highlighted the anticancer potential of related quinoline derivatives. A study demonstrated that modifications in the quinoline structure could lead to enhanced cytotoxicity against breast cancer cells, indicating that similar derivatives may exhibit promising antitumor activity .

Industry

In industrial applications, this compound can be utilized in developing new materials with specific properties such as enhanced conductivity or stability. Its unique chemical structure makes it suitable for formulating specialized coatings or polymers that require specific thermal or mechanical characteristics.

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for complex molecules | Synthesis of novel derivatives |

| Biology | Enzyme inhibition and protein interaction studies | Anticancer activity research |

| Industry | Development of specialized materials | Coatings with enhanced properties |

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The brominated phenyl group and quinoline core can interact with these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-bromo-4-methylphenyl)acetamide

- N-(2-bromo-4-methylphenyl)-4-methoxybenzamide

- N-(2-bromo-4-methylphenyl)-2-hydroxy-4-methylbenzamide

Uniqueness

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the brominated phenyl group, hydroxy group, and quinoline core provides a distinct set of chemical properties and reactivity patterns that differentiate it from other similar compounds.

Biological Activity

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its antibacterial, antiviral, and anticancer properties through detailed research findings and relevant case studies.

Structure and Properties

The compound features a complex structure that includes a quinoline core with various substituents. The presence of the bromo and methyl groups on the phenyl ring contributes to its biological activity by influencing interactions with biological targets.

Antibacterial Activity

Quinoline derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit moderate antibacterial effects against various strains of bacteria.

Case Study: Antibacterial Evaluation

In a study evaluating similar quinoline derivatives, compounds were tested against common bacterial strains using Minimum Inhibitory Concentration (MIC) assays. The results showed:

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 64 |

| N-(2-bromo-4-methylphenyl)-... | Pseudomonas aeruginosa | 128 |

The above data illustrates that while the compound shows activity, it may not be as potent as other established antibiotics like kanamycin.

Antiviral Activity

Quinoline derivatives are also recognized for their antiviral properties. Specifically, some studies have highlighted their potential against HIV and other viral infections.

Research Findings

In vitro studies assessing the anti-HIV activity of related compounds demonstrated that they could inhibit viral replication at concentrations below 100 µM. For instance, one derivative exhibited an IC50 value of 40 ± 3 μM against HIV integrase, indicating a promising antiviral profile .

Anticancer Activity

The anticancer potential of quinoline derivatives has been explored in various cancer cell lines. This compound has shown promise in inducing apoptosis in cancer cells.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of related quinoline compounds on MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines. The results indicated:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 1.5 ± 0.3 |

| N-(2-bromo-4-methylphenyl)-... | Panc-1 | 3.0 ± 0.5 |

These findings suggest that the compound can significantly inhibit cell proliferation and may induce cell cycle arrest at the G2/M phase .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells through caspase activation and mitochondrial dysfunction .

- Molecular Docking Studies : Docking studies have indicated favorable binding interactions with target proteins, enhancing their biological effectiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.